Morpholine-4-carboxamidine hemisulfate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

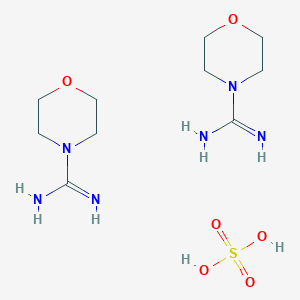

Structure

2D Structure

Properties

IUPAC Name |

morpholine-4-carboximidamide;sulfuric acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C5H11N3O.H2O4S/c2*6-5(7)8-1-3-9-4-2-8;1-5(2,3)4/h2*1-4H2,(H3,6,7);(H2,1,2,3,4) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJPXFDGHJDIRKX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C(=N)N.C1COCCN1C(=N)N.OS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H24N6O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

17238-66-3 (Parent) | |

| Record name | 4-Morpholinecarboxamidine, sulfate (2:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017238550 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID60169268 | |

| Record name | 4-Morpholinecarboxamidine, sulfate (2:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60169268 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

356.40 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17238-55-0 | |

| Record name | 4-Morpholinecarboxamidine, sulfate (2:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017238550 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Morpholinecarboxamidine, sulfate (2:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60169268 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | bis(morpholine-4-carboximidamide); sulfuric acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to the Physical Properties of Morpholine-4-carboxamidine Hemisulfate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a summary of the known and predicted physical properties of Morpholine-4-carboxamidine hemisulfate (CAS RN: 17238-55-0). Due to a scarcity of publicly available experimental data for this specific salt, this document also furnishes detailed, generalized experimental protocols for the determination of key physical characteristics, including melting point, solubility, pKa, and spectroscopic identity. These methodologies are intended to equip researchers with the necessary framework to ascertain these properties in a laboratory setting.

Chemical Identity and Structure

This compound is an organic salt. The cationic component is morpholine-4-carboxamidine, which possesses a guanidinium-like functional group. The guanidinium group's positive charge is delocalized across the central carbon and three nitrogen atoms, contributing to its stability. The counter-ion is the hydrogen sulfate (HSO₄⁻) anion.

-

IUPAC Name: bis(morpholine-4-carboximidamide);sulfuric acid[1]

-

CAS Number: 17238-55-0[2]

-

Molecular Formula: C₁₀H₂₄N₆O₆S[2]

Tabulated Physical Properties

Direct experimental data for the physical properties of this compound is limited in publicly accessible literature. The following table summarizes the available information and indicates where data is currently unavailable.

| Property | Value | Source / Remarks |

| Appearance | Expected to be a solid. | Based on its salt nature and information from chemical suppliers. |

| Melting Point | Data not available. | A generalized experimental protocol for determination is provided in Section 3.1. |

| Boiling Point | Data not available. | As a salt, it is expected to decompose at high temperatures rather than boil. |

| Solubility | Expected to be soluble in water.[3] | The presence of the charged guanidinium group and the sulfate counter-ion suggests aqueous solubility. Solubility in organic solvents is likely to be lower. A protocol for determination is in Section 3.2. |

| pKa | Data not available. | The guanidinium group is strongly basic, with the pKa of the conjugate acid typically being high. A protocol for determination is provided in Section 3.3. |

| Storage Conditions | Store under inert gas (nitrogen or Argon) at 2-8°C. | Information from chemical suppliers.[4] |

Experimental Protocols for Physical Property Determination

The following sections provide detailed, generalized methodologies for determining the key physical properties of this compound.

Melting Point Determination

The melting point of a solid is a crucial indicator of its purity. For a crystalline solid, a sharp melting range is indicative of high purity, while a broad melting range suggests the presence of impurities.

Methodology:

-

Sample Preparation: A small amount of the dry, finely powdered this compound is packed into a capillary tube to a height of 2-3 mm.

-

Apparatus: A calibrated melting point apparatus (e.g., Mel-Temp or similar digital instrument) is used.

-

Procedure:

-

The capillary tube is placed in the heating block of the apparatus.

-

The sample is heated at a rapid rate initially to determine an approximate melting range.

-

The apparatus is allowed to cool, and a fresh sample is heated at a slower rate (1-2 °C per minute) as the temperature approaches the approximate melting point.

-

The temperature at which the first liquid appears (onset of melting) and the temperature at which the last solid particle disappears (completion of melting) are recorded as the melting range.

-

Solubility Determination

Understanding the solubility of a compound in various solvents is critical for its formulation and application.

Methodology:

-

Solvent Selection: A range of solvents of varying polarities should be tested, including water, methanol, ethanol, acetone, and dichloromethane.

-

Procedure (Isothermal Shake-Flask Method):

-

An excess amount of this compound is added to a known volume of the selected solvent in a sealed vial.

-

The vial is agitated (e.g., using a shaker bath) at a constant temperature (e.g., 25 °C) for a sufficient time to ensure equilibrium is reached (typically 24-48 hours).

-

The resulting suspension is filtered to remove any undissolved solid.

-

The concentration of the dissolved compound in the filtrate is determined using a suitable analytical technique (e.g., UV-Vis spectroscopy, HPLC, or gravimetric analysis after solvent evaporation).

-

The solubility is expressed in units such as mg/mL or mol/L.

-

pKa Determination

The pKa value will provide insight into the ionization state of the morpholine-4-carboxamidinium cation at different pH values.

Methodology (Potentiometric Titration):

-

Sample Preparation: A precisely weighed amount of this compound is dissolved in a known volume of deionized water.

-

Apparatus: A calibrated pH meter with a suitable electrode and a burette.

-

Procedure:

-

The initial pH of the sample solution is recorded.

-

A standardized solution of a strong base (e.g., 0.1 M NaOH) is added in small, precise increments from the burette.

-

The pH of the solution is recorded after each addition of the titrant.

-

The titration is continued past the equivalence point.

-

A titration curve (pH versus volume of titrant added) is plotted.

-

The pKa is determined from the pH at the half-equivalence point. For a guanidinium compound, which is a strong base, the pKa of the conjugate acid is being determined.

-

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of a molecule.

Reported Data for 4-Morpholine-carboxamidine (Free Base) in CD₃CN: [5]

-

¹H NMR (500 MHz, CD₃CN):

-

δ 6.35 (s, 2H, -NH₂)

-

δ 5.50 (s, 1H, -NH)

-

δ 3.74–3.78 (m, 4H, –CH₂–)

-

δ 3.35–3.39 (m, 4H, –CH₂–)

-

-

¹³C NMR (125 MHz, CD₃CN):

-

δ 160.8 (C=N)

-

δ 65.9 (–CH₂–)

-

δ 45.0 (–CH₂–)

-

Generalized Experimental Protocol for ¹H NMR of this compound:

-

Sample Preparation: Approximately 5-10 mg of the compound is dissolved in 0.6-0.7 mL of a suitable deuterated solvent (e.g., D₂O or DMSO-d₆). The solution should be filtered if any solid particles are present.

-

Reference Standard: An internal standard, such as tetramethylsilane (TMS) or a water-soluble equivalent like DSS, is added.

-

Data Acquisition: The ¹H NMR spectrum is acquired on a high-resolution NMR spectrometer.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule.

Expected Characteristic Absorptions for this compound:

-

N-H stretching: Broad bands in the region of 3100-3500 cm⁻¹ corresponding to the amine and guanidinium N-H groups.

-

C=N stretching: A strong absorption band around 1650-1680 cm⁻¹ from the guanidinium group.

-

C-N stretching: Bands in the 1250-1350 cm⁻¹ region.

-

C-O-C stretching: A strong band around 1115 cm⁻¹ characteristic of the morpholine ether linkage.

-

S=O stretching: Strong absorptions characteristic of the sulfate group, typically in the 1000-1200 cm⁻¹ region.

Generalized Experimental Protocol for FT-IR (ATR or KBr Pellet):

-

Attenuated Total Reflectance (ATR): A small amount of the solid sample is placed directly onto the ATR crystal, and pressure is applied to ensure good contact. The spectrum is then recorded.

-

KBr Pellet: Approximately 1-2 mg of the sample is finely ground with about 100-200 mg of dry potassium bromide (KBr). The mixture is then pressed into a thin, transparent pellet using a hydraulic press. The pellet is placed in the sample holder of the FT-IR spectrometer for analysis.

Visualizations

Logical Workflow for Physical Property Determination

Caption: A logical workflow for the characterization of a new chemical entity.

Conclusion

This technical guide has synthesized the available information on the physical properties of this compound and provided a clear pathway for the experimental determination of its key characteristics. While direct experimental data remains sparse, the provided protocols offer a robust framework for researchers to generate this critical information, thereby facilitating its potential applications in drug development and other scientific endeavors. The guanidinium moiety suggests high water solubility and a strongly basic nature, which are important considerations for its handling and formulation. The detailed spectroscopic and physical property determination workflows provided herein are intended to be a valuable resource for the scientific community.

References

Morpholine-4-carboxamidine hemisulfate chemical structure and formula.

This technical guide provides a comprehensive overview of the chemical structure, formula, and synthetic protocol for Morpholine-4-carboxamidine hemisulfate. It is intended for researchers, scientists, and professionals in the field of drug development who are interested in the chemical properties and potential biological applications of this compound.

Chemical Structure and Formula

This compound is a salt consisting of two protonated morpholine-4-carboxamidine cations and one sulfate anion. The chemical structure and key identifiers are detailed below.

Chemical Structure:

The structure of the morpholine-4-carboxamidine cation features a morpholine ring attached to a guanidinium group. The positive charge is delocalized over the nitrogen atoms of the guanidinium group.

Chemical Structure of this compound

| Identifier | Value |

| Molecular Formula | C10H24N6O6S[1][2][3][4][5][] |

| Molecular Weight | 356.4 g/mol [1][2][3][4][5][] |

| CAS Number | 17238-55-0[1][2][3][4][5][] |

| IUPAC Name | bis(morpholine-4-carboximidamide);sulfuric acid[1][5] |

| SMILES | C1COCCN1C(=N)N.C1COCCN1C(=N)N.OS(=O)(=O)O[1][5] |

| Synonyms | N-Formamidinomorpholine sulfate[2][3], 4-morpholinecarboxamidine,sulfate(2:1)[] |

Experimental Protocols

Synthesis of 4-Morpholine-carboxamidinium sulfate[7][8]

This protocol describes the synthesis of the title compound, this compound, which is referred to as 4-Morpholine-carboxamidinium sulfate in the cited literature.

Materials:

-

O-methylisourea sulfate

-

Morpholine

-

Acetonitrile

-

Water

Procedure:

-

One equivalent of O-methylisourea sulfate is heated with two equivalents of morpholine under reflux conditions.

-

The methanol formed during the reaction is distilled off.

-

The resulting precipitate, 4-Morpholine-carboxamidinium sulfate, is collected. The yield is reported to be nearly quantitative.

-

For purification, the crude product can be recrystallized from a saturated acetonitrile-water solution.

-

Slow evaporation of the solvent at ambient temperature yields colorless single crystals suitable for X-ray analysis.

Potential Signaling Pathway Involvement

While specific biological data for this compound is limited in publicly available literature, compounds containing the morpholine-4-carboximidamide scaffold have been reported to induce apoptosis. One of the key pathways regulating apoptosis is the p53 signaling pathway. The following diagram illustrates a simplified overview of the p53-mediated apoptotic pathway, which could be a potential mechanism of action for this class of compounds.

Simplified p53-mediated apoptotic pathway.

Upon cellular stress, such as DNA damage, the p53 protein is activated. Activated p53 can induce cell cycle arrest to allow for DNA repair. If the damage is too severe, p53 can trigger apoptosis (programmed cell death) through the upregulation of pro-apoptotic proteins like Bax, leading to the release of cytochrome c from the mitochondria and subsequent activation of caspases, ultimately resulting in cell death.[1][2][3][7][8]

Data Presentation

Currently, there is a lack of specific quantitative biological data for this compound in the public domain. Research into the biological activities of this specific compound is encouraged to populate such data tables in the future.

Conclusion

This technical guide provides foundational information on this compound, including its chemical structure, formula, and a detailed synthesis protocol. While the precise biological activity and mechanism of action for this specific hemisulfate salt require further investigation, the structural motif suggests potential involvement in pathways such as apoptosis. The information presented herein serves as a valuable resource for researchers and scientists in the field of medicinal chemistry and drug development.

References

- 1. p53 Pathway for Apoptosis Signaling | Thermo Fisher Scientific - US [thermofisher.com]

- 2. p53-dependent apoptosis pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. P53 Signaling Pathway - Creative Biogene [creative-biogene.com]

- 4. scbt.com [scbt.com]

- 5. jk-sci.com [jk-sci.com]

- 7. researchgate.net [researchgate.net]

- 8. journals.biologists.com [journals.biologists.com]

An In-depth Technical Guide to Morpholine-4-carboximidamide sulfate (2:1) (CAS No. 17238-55-0)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known properties and hazards of Morpholine-4-carboximidamide sulfate (2:1), a chemical compound identified by the CAS number 17238-55-0. This document collates available data on its physicochemical characteristics, hazard profile, and potential applications, with a focus on presenting information relevant to a scientific audience.

Chemical Identity and Physicochemical Properties

Morpholine-4-carboximidamide sulfate (2:1) is also known by several synonyms, including MORPHOLINE-4-CARBOXAMIDINE HEMISULFATE and 4-Morpholinecarboximidamide, sulfate (2:1). Its chemical structure consists of two morpholine-4-carboximidamide molecules associated with one molecule of sulfuric acid.

Table 1: Physicochemical Properties of Morpholine-4-carboximidamide sulfate (2:1)

| Property | Value | Source |

| CAS Number | 17238-55-0 | Multiple Sources |

| Molecular Formula | C₁₀H₂₄N₆O₆S | PubChem[1] |

| Molecular Weight | 356.40 g/mol | PubChem[1] |

| Appearance | Solid (presumed) | General chemical information |

| Melting Point | Data not available | N/A |

| Boiling Point | Data not available | N/A |

| Solubility | Data not available | N/A |

| Storage Conditions | Inert atmosphere, 2-8°C | Commercial suppliers |

Hazard Identification and Toxicological Profile

The compound is classified as hazardous under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The available data indicates potential for harm if swallowed, in contact with skin, or inhaled.

Table 2: GHS Hazard Classification

| Hazard Class | Hazard Statement |

| Acute toxicity, oral | H302: Harmful if swallowed |

| Acute toxicity, dermal | H312: Harmful in contact with skin |

| Acute toxicity, inhalation | H332: Harmful if inhaled |

| Skin corrosion/irritation | H315: Causes skin irritation |

| Serious eye damage/eye irritation | H319: Causes serious eye irritation |

Source: Publicly available safety data sheets and chemical databases.

Toxicological Data:

Specific quantitative toxicological data, such as LD50 (median lethal dose) values, are not available in the reviewed literature. Therefore, caution is strongly advised when handling this compound. Standard laboratory safety protocols, including the use of personal protective equipment (gloves, lab coat, and eye protection), should be strictly followed.

Potential Applications and Biological Activity

Limited information is available regarding the applications and biological activity of Morpholine-4-carboximidamide sulfate (2:1). However, existing literature and patents suggest potential utility in the following areas:

-

Heparan Sulfate Biosynthesis Inhibition: A patent application indicates that morpholine-4-carboximidamide derivatives can act as inhibitors of heparan sulfate biosynthesis. This suggests a potential role in research related to cancer, inflammation, and other diseases where heparan sulfate proteoglycans are implicated.

-

Carbon Dioxide Absorption: One study mentions the use of 4-Morpholine-carboxamidine in research related to CO₂ absorption, indicating potential applications in materials science or chemical engineering.

At present, there is no publicly available information detailing specific signaling pathways in which this compound is involved.

Experimental Protocols

Detailed experimental protocols for the use of Morpholine-4-carboximidamide sulfate (2:1) are scarce. However, a general synthetic procedure can be inferred from the chemical literature.

Synthesis of 4-Morpholine-carboxamidine

A two-step synthesis has been described for the free base, 4-Morpholine-carboxamidine. The sulfate salt (CAS 17238-55-0) is an intermediate in this process.

Workflow for the Synthesis of 4-Morpholine-carboxamidine

Caption: General workflow for the synthesis of 4-Morpholine-carboxamidine.

Disclaimer: This is a generalized representation. For detailed experimental conditions, including reaction times, temperatures, and purification methods, it is crucial to consult the primary scientific literature.

Summary and Future Directions

Morpholine-4-carboximidamide sulfate (2:1) is a chemical with identified hazards and potential, yet underexplored, biological activities. The lack of comprehensive physicochemical and toxicological data necessitates a cautious approach in its handling and application.

Future research should focus on:

-

Determination of key physicochemical properties: Experimental validation of melting point, boiling point, and solubility in various solvents is essential for its practical application.

-

Comprehensive toxicological assessment: In-depth studies to determine LD50 values and other toxicological endpoints are required for a complete safety profile.

-

Elucidation of biological mechanisms: Further investigation into its role as a heparan sulfate biosynthesis inhibitor and its impact on cellular signaling pathways will be critical to understanding its therapeutic potential.

This guide serves as a foundational resource for professionals working with or interested in CAS number 17238-55-0. As new research emerges, this document will require updating to reflect the evolving understanding of this compound.

References

An In-Depth Technical Guide to the Synthesis of Morpholine-4-carboxamidine Hemisulfate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of Morpholine-4-carboxamidine Hemisulfate, a guanidine derivative of morpholine. The document details the established synthetic pathway, experimental protocols, and relevant quantitative data to support researchers and professionals in the fields of chemistry and drug development.

Synthesis Pathway

The synthesis of this compound is achieved through a well-established two-step process. The first step involves the reaction of O-methylisourea sulfate with morpholine to yield 4-morpholine-carboxamidinium sulfate, which is the hemisulfate salt of the target compound. This intermediate can then be deprotonated using a strong base to form the free base, Morpholine-4-carboxamidine.[1] For the purpose of this guide, the focus is on the synthesis and isolation of the hemisulfate salt.

The overall reaction is as follows:

The molecular formula for this compound is C₁₀H₂₄N₆O₆S, which corresponds to a 2:1 ratio of the morpholine-4-carboxamidine cation and the sulfate anion.[2][3] The IUPAC name for this compound is bis(morpholine-4-carboximidamide);sulfuric acid.[2]

Experimental Protocol

The following experimental protocol is based on established synthetic methods.[1]

Materials:

-

O-methylisourea sulfate

-

Morpholine

-

Anhydrous solvent (e.g., a higher boiling point ether or a non-reactive hydrocarbon)

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Distillation apparatus

-

Buchner funnel and flask

-

Vacuum source

Procedure:

-

Reaction Setup: In a round-bottom flask, combine one equivalent of O-methylisourea sulfate with two equivalents of morpholine in a suitable anhydrous solvent.

-

Reaction: Heat the mixture to reflux. The reaction will produce methanol as a byproduct.

-

Product Precipitation: The methanol formed during the reaction is removed by distillation. As the methanol is distilled off, the desired product, this compound, will precipitate out of the solution.

-

Isolation: After cooling the reaction mixture, the precipitated solid is collected by vacuum filtration using a Buchner funnel.

-

Washing and Drying: Wash the collected solid with a suitable solvent (e.g., cold diethyl ether or another non-polar solvent) to remove any unreacted morpholine or other impurities. The purified product is then dried under vacuum.

Yield:

The reaction is reported to proceed in nearly quantitative yield for the precipitation of the sulfate salt.[1]

Quantitative Data

The following table summarizes the key quantitative data for the synthesis of this compound.

| Parameter | Value | Reference |

| Stoichiometry | 1 eq. O-methylisourea sulfate : 2 eq. Morpholine | [1] |

| Yield | Nearly quantitative | [1] |

| Molecular Formula | C₁₀H₂₄N₆O₆S | [2][3][] |

| Molecular Weight | 356.40 g/mol | [3] |

| Purity (Commercial) | 97% | [2] |

Visualization of Synthesis Pathway

The following diagrams illustrate the synthesis pathway and the logical relationship of the components.

Caption: Synthesis of this compound.

Caption: Experimental Workflow for Synthesis.

Characterization Data

For the free base, the following NMR data has been reported:

-

¹H NMR (500 MHz, CD₃CN/TMS): δ = 3.35–3.39 [m, 4 H, –CH₂–], 3.74–3.78 [m, 4 H, –CH₂–], 5.50 [s, 1 H, –NH], 6.35 [s, 2 H, –NH₂].

-

¹³C NMR (125 MHz, CD₃CN/TMS): δ = 45.0 (–CH₂–), 65.9 (–CH₂–), 160.8 (C═N).

Researchers synthesizing this compound are advised to perform their own characterization (e.g., NMR, IR, elemental analysis, melting point) to confirm the identity and purity of the synthesized salt.

Conclusion

The synthesis of this compound is a high-yield and straightforward process involving the reaction of O-methylisourea sulfate and morpholine. This technical guide provides the necessary details for researchers to replicate this synthesis in a laboratory setting. The provided diagrams and tables offer a clear and concise summary of the synthesis pathway and associated data. It is recommended that appropriate analytical techniques be employed to verify the structure and purity of the final product.

References

An In-Depth Technical Guide to the Potential Mechanism of Action of Morpholine-4-carboxamidine Hemisulfate

Disclaimer: As of December 2025, there is a significant lack of publicly available scientific literature detailing the specific mechanism of action, biological targets, and pharmacological profile of morpholine-4-carboxamidine hemisulfate. This document, therefore, presents a theoretical framework based on the well-documented activities of its core structural components: the morpholine ring and the carboxamidine (guanidine) group. The information herein is intended for researchers, scientists, and drug development professionals as a guide to potential areas of investigation.

Executive Summary

This compound is a chemical entity that combines two pharmacologically significant moieties: a morpholine ring and a carboxamidine functional group. The morpholine scaffold is a "privileged structure" in medicinal chemistry, known for conferring favorable pharmacokinetic properties, including enhanced blood-brain barrier permeability, and for its role in the structure of numerous CNS-active drugs.[1][2][3][4] The carboxamidine group, a derivative of guanidine, is a highly basic functional group present in a wide array of therapeutic agents and is known to interact with various biological targets through hydrogen bonding and electrostatic interactions.[5][6][7][8][9][10] This guide will explore the potential mechanisms of action of this compound by dissecting the known roles of these two key components.

Structural Components and Their Pharmacological Significance

The Morpholine Moiety

The morpholine ring is a six-membered heterocycle containing both an amine and an ether functional group. Its presence in a molecule can significantly influence its physicochemical properties.

-

Pharmacokinetic Modulation: The morpholine group often improves the aqueous solubility and metabolic stability of a compound. Its pKa is typically in the physiological range, which can be advantageous for drug absorption and distribution.[2][3][4]

-

Central Nervous System Activity: A vast number of CNS-active drugs incorporate the morpholine scaffold. This is attributed to its ability to improve a molecule's polarity and hydrogen bonding capacity, facilitating passage across the blood-brain barrier.[1][2][3][4] Morpholine derivatives have been investigated for their roles in treating neurodegenerative diseases, mood disorders, and pain.[1][3]

-

Enzyme Inhibition: The morpholine ring is a component of various enzyme inhibitors, including those targeting monoamine oxidase (MAO), acetylcholinesterase (AChE), and kinases.[1]

The Carboxamidine (Guanidine) Moiety

The carboxamidine group is a functional group with the formula R-N=C(NH2)-NR'R''. In morpholine-4-carboxamidine, it is a substituted guanidine. The guanidinium cation, formed by protonation of the guanidine group, is highly stabilized by resonance.

-

Target Interactions: The planar, charge-delocalized guanidinium group can form strong, specific interactions with biological targets. These include bidentate hydrogen bonds with carboxylate groups (e.g., in aspartate or glutamate residues of proteins) and cation-π interactions with aromatic residues.[11]

-

Broad Biological Activity: Guanidine-containing compounds exhibit a wide range of biological activities, including:

Hypothetical Mechanisms of Action for this compound

Based on the functionalities of its constituent parts, several potential mechanisms of action for this compound can be postulated. These hypotheses provide a foundation for future experimental investigation.

As a Neuromodulatory Agent

Given the prevalence of the morpholine scaffold in CNS drugs, a primary hypothesis is that this compound acts within the central nervous system. The carboxamidine group could serve as a mimic of the guanidino group of arginine, a key amino acid in many biological processes.

Potential Targets:

-

N-methyl-D-aspartate (NMDA) Receptors: The guanidino group is known to interact with NMDA receptors.

-

Monoamine Oxidase (MAO): As many morpholine derivatives are MAO inhibitors, this is a plausible target.

-

Sigma Receptors: These are known to be modulated by various synthetic amines.

Below is a hypothetical signaling pathway illustrating potential neuromodulatory effects.

Hypothetical CNS signaling pathways for this compound.

As an Enzyme Inhibitor

The carboxamidine group is a strong candidate for interaction with the active sites of various enzymes, particularly those that bind arginine or other charged substrates.

Potential Enzyme Targets:

-

Nitric Oxide Synthase (NOS): Many guanidine-containing compounds are known NOS inhibitors.

-

Arginase: This enzyme metabolizes arginine, and its inhibition can have therapeutic effects in various diseases.[12]

-

Protein Arginine Deiminases (PADs): These enzymes convert arginine residues to citrulline, and their dysregulation is implicated in autoimmune diseases.

Proposed Experimental Protocols

To investigate the hypothetical mechanisms of action, a structured experimental approach is necessary.

In Vitro Target Screening

A broad panel of in vitro assays should be the first step to identify potential biological targets.

Methodology:

-

Receptor Binding Assays: A comprehensive screen against a panel of CNS receptors (e.g., dopaminergic, serotonergic, adrenergic, glutamatergic, sigma) should be performed using radioligand binding assays.

-

Enzyme Inhibition Assays: The compound should be tested for inhibitory activity against a panel of enzymes, including NOS isoforms, arginase, MAOs, and PADs. IC50 values should be determined.

-

Ion Channel Electrophysiology: Patch-clamp electrophysiology on cells expressing various ion channels (e.g., voltage-gated potassium, sodium, and calcium channels) can determine if the compound has modulatory effects.

The following diagram illustrates a potential experimental workflow for target identification.

Proposed experimental workflow for target identification and validation.

Cell-Based Functional Assays

Following the identification of potential targets, cell-based assays are crucial to confirm the functional effects of the compound.

Example Protocol for NOS Inhibition:

-

Cell Culture: Use a cell line that expresses the NOS isoform of interest (e.g., endothelial cells for eNOS, macrophages for iNOS).

-

Stimulation: Stimulate the cells to produce nitric oxide (NO) (e.g., with cytokines for iNOS, or with a calcium ionophore for eNOS).

-

Treatment: Treat the cells with varying concentrations of this compound.

-

NO Measurement: Quantify the amount of NO produced using a Griess assay or a fluorescent NO probe.

-

Data Analysis: Calculate the EC50 value for the inhibition of NO production.

Quantitative Data Summary (Hypothetical)

As no experimental data is currently available, the following table is a template for how quantitative data for this compound could be presented once generated.

| Assay Type | Target | Metric | Value (M) | Notes |

| Enzyme Inhibition | iNOS | IC50 | TBD | |

| Arginase-1 | IC50 | TBD | ||

| MAO-A | IC50 | TBD | ||

| Receptor Binding | Sigma-1 | Ki | TBD | |

| NMDA | Ki | TBD | ||

| Ion Channel | hERG | IC50 | TBD | For off-target effects |

Conclusion and Future Directions

This compound is a compound of interest due to the established pharmacological importance of its constituent morpholine and carboxamidine moieties. While its specific mechanism of action remains to be elucidated, the theoretical framework presented in this guide suggests promising avenues of investigation, particularly in the areas of neuromodulation and enzyme inhibition. A systematic approach, beginning with broad in vitro screening followed by targeted cell-based functional assays, will be essential to unravel the therapeutic potential of this molecule. The logical relationships for this research path are outlined below.

Logical progression for the research and development of this compound.

References

- 1. tandfonline.com [tandfonline.com]

- 2. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Occurrence of Morpholine in Central Nervous System Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Biological activities of guanidine compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. tandfonline.com [tandfonline.com]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. tandfonline.com [tandfonline.com]

- 10. researchgate.net [researchgate.net]

- 11. Modification and Functionalization of the Guanidine Group by Tailor-made Precursors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Discovery and Pharmacokinetics of Sulfamides and Guanidines as Potent Human Arginase 1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 13. The inhibition mechanism of guanidine hydrochloride on the catalytic activity of recombinant human protein disulfide isomerase [pubmed.ncbi.nlm.nih.gov]

- 14. Elucidating the molecular basis of action of a classic drug: guanidine compounds as inhibitors of voltage-gated potassium channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. jocpr.com [jocpr.com]

The Morpholine Scaffold: A Cornerstone in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The morpholine ring, a simple six-membered heterocycle containing both an amine and an ether functional group, has emerged as a "privileged scaffold" in medicinal chemistry. Its unique physicochemical properties, including metabolic stability, aqueous solubility, and the ability to engage in crucial hydrogen bonding interactions, have made it a cornerstone in the design of a diverse array of therapeutic agents. This technical guide provides a comprehensive overview of the key applications of morpholine derivatives in medicinal chemistry, with a focus on their roles in oncology, infectious diseases, and neurology.

Anticancer Applications: Targeting Key Signaling Pathways

Morpholine derivatives have demonstrated significant potential as anticancer agents by targeting fundamental cellular processes involved in tumor growth and proliferation. A primary focus has been the inhibition of the Phosphoinositide 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) signaling pathway, which is frequently dysregulated in various cancers.

The PI3K/Akt/mTOR Signaling Pathway and Morpholine-Based Inhibitors

The PI3K/Akt/mTOR pathway is a critical intracellular signaling cascade that regulates cell growth, survival, and metabolism. Its aberrant activation is a hallmark of many cancers, making it a prime target for therapeutic intervention. Several morpholine-containing molecules have been developed as potent inhibitors of key kinases within this pathway.

Figure 1: The PI3K/Akt/mTOR signaling pathway and the inhibitory action of the morpholine-containing drug Gefitinib.

Gefitinib, an epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor, features a morpholine ring that enhances its pharmacokinetic properties. By inhibiting EGFR, Gefitinib effectively blocks the downstream PI3K/Akt/mTOR signaling cascade, leading to reduced cancer cell proliferation and survival[1][2].

Quantitative Data: In Vitro Anticancer Activity of Morpholine Derivatives

The cytotoxic potential of various morpholine derivatives has been evaluated against a range of cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) is a key metric for quantifying the efficacy of these compounds.

| Compound ID | Cancer Cell Line | IC₅₀ (µM) | Reference |

| Morpholine-Substituted Quinazolines | |||

| AK-3 | A549 (Lung) | 10.38 ± 0.27 | [3] |

| MCF-7 (Breast) | 6.44 ± 0.29 | [3] | |

| SHSY-5Y (Neuroblastoma) | 9.54 ± 0.15 | [3] | |

| AK-10 | A549 (Lung) | 8.55 ± 0.67 | [3][4] |

| MCF-7 (Breast) | 3.15 ± 0.23 | [3][4] | |

| SHSY-5Y (Neuroblastoma) | 3.36 ± 0.29 | [3][4] | |

| Other Quinazoline Derivatives | |||

| Compound 13 | SH-SY5Y | 13.1 | [5] |

| Compound 26 | A549 | 24.1 | [5] |

| SH-SY5Y | 14.8 | [5] | |

| Compound 101 | MCF-7 | 0.34 | [6] |

Experimental Protocol: MTT Assay for In Vitro Anticancer Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and the cytotoxic effects of potential anticancer compounds.

Figure 2: A generalized workflow for determining the in vitro anticancer activity of morpholine derivatives using the MTT assay.

Detailed Methodology:

-

Cell Seeding: Plate cancer cells in a 96-well microtiter plate at a density of 5,000-10,000 cells per well in 100 µL of appropriate culture medium.

-

Incubation: Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the morpholine derivative in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO, used to dissolve the compound).

-

Incubation: Incubate the treated plates for 48 to 72 hours under the same conditions.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours, or until a purple precipitate is visible.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of each well at a wavelength of approximately 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value, which is the concentration of the compound that inhibits cell growth by 50%.

Antibacterial and Antifungal Applications

The morpholine scaffold is a key component in several clinically important antimicrobial and antifungal agents. These compounds often exhibit improved efficacy and pharmacokinetic profiles due to the presence of the morpholine ring.

Linezolid: A Morpholine-Containing Oxazolidinone Antibiotic

Linezolid is a synthetic antibiotic belonging to the oxazolidinone class and is used to treat serious infections caused by Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). The morpholine moiety in linezolid is crucial for its activity and pharmacokinetic properties.

Mechanism of Action: Linezolid inhibits the initiation of bacterial protein synthesis. It binds to the 23S ribosomal RNA of the 50S subunit, preventing the formation of a functional 70S initiation complex[1][2][7]. This unique mechanism of action means there is infrequent cross-resistance with other protein synthesis inhibitors[8].

Figure 3: Linezolid, a morpholine-containing antibiotic, inhibits bacterial protein synthesis by preventing the formation of the 70S initiation complex.

Fenpropimorph: A Morpholine-Based Antifungal Agent

Fenpropimorph is a morpholine fungicide widely used in agriculture. It belongs to the class of ergosterol biosynthesis inhibitors.

Mechanism of Action: Fenpropimorph inhibits two key enzymes in the ergosterol biosynthesis pathway: sterol Δ¹⁴-reductase (ERG24) and sterol Δ⁸→Δ⁷-isomerase (ERG2)[9]. Ergosterol is an essential component of the fungal cell membrane, and its depletion, along with the accumulation of toxic sterol intermediates, disrupts membrane integrity and leads to fungal cell death.

Quantitative Data: In Vitro Antimicrobial and Antifungal Activity of Morpholine Derivatives

The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

| Compound Type | Microorganism | MIC (µg/mL) | Reference |

| Ruthenium-based Morpholine Agents | Staphylococcus aureus | 0.78 - 25 | [10][11] |

| Morpholine Derivatives with Alkyl Chains | Methicillin-Resistant Staphylococcus aureus (MRSA) | 3.9 | [12] |

| Sila-Morpholine Analogues | Candida albicans | 0.12 - 256 | [13] |

| Cryptococcus neoformans | 0.25 - 256 | [13] | |

| Aspergillus niger | 0.5 - 256 | [13] |

Experimental Protocol: Broth Microdilution for Antibacterial Susceptibility Testing

The broth microdilution method is a standardized technique used to determine the MIC of an antibacterial agent.

Figure 4: A generalized workflow for determining the Minimum Inhibitory Concentration (MIC) of antibacterial morpholine derivatives using the broth microdilution method.

Detailed Methodology:

-

Preparation of Compound Dilutions: Prepare a stock solution of the morpholine derivative. Perform serial twofold dilutions in a suitable broth medium (e.g., Mueller-Hinton broth) in a 96-well microtiter plate.

-

Inoculum Preparation: Prepare a bacterial suspension from an overnight culture and adjust its turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the wells.

-

Inoculation: Inoculate each well of the microtiter plate with the standardized bacterial suspension. Include a growth control well (broth and inoculum without the compound) and a sterility control well (broth only).

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible bacterial growth.

Neuroprotective and CNS Applications

Morpholine derivatives have shown promise in the treatment of neurodegenerative diseases and other central nervous system (CNS) disorders. Their ability to cross the blood-brain barrier and interact with key enzymes and receptors in the brain makes them attractive candidates for drug development in this area.

Inhibition of Cholinesterases and Monoamine Oxidases

In neurodegenerative diseases like Alzheimer's, the inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) can increase the levels of the neurotransmitter acetylcholine, leading to improved cognitive function. Similarly, the inhibition of monoamine oxidases (MAO-A and MAO-B) can increase the levels of monoamine neurotransmitters like dopamine and serotonin, which is beneficial in conditions such as Parkinson's disease and depression.

Aprepitant: A Morpholine-Containing NK1 Receptor Antagonist

Aprepitant is an antiemetic drug that contains a morpholine ring. It acts as a neurokinin-1 (NK1) receptor antagonist[7][8][14][15][16]. By blocking the binding of substance P to NK1 receptors in the brain, aprepitant effectively prevents chemotherapy-induced and postoperative nausea and vomiting[7][15].

Conclusion

The morpholine scaffold has proven to be an exceptionally versatile and valuable component in the medicinal chemist's toolbox. Its favorable physicochemical and pharmacokinetic properties have facilitated the development of a wide range of clinically successful drugs and promising drug candidates. The applications of morpholine derivatives in oncology, infectious diseases, and neurology highlight the significant impact of this simple heterocycle on modern drug discovery. As our understanding of disease biology deepens, the rational design of novel morpholine-based compounds will undoubtedly continue to yield innovative and effective therapies for a multitude of human ailments.

References

- 1. Gefitinib induces lung cancer cell autophagy and apoptosis via blockade of the PI3K/AKT/mTOR pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Gefitinib induces lung cancer cell autophagy and apoptosis via blockade of the PI3K/AKT/mTOR pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Morpholine substituted quinazoline derivatives as anticancer agents against MCF-7, A549 and SHSY-5Y cancer cell lines and mechanistic studies - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. Morpholine substituted quinazoline derivatives as anticancer agents against MCF-7, A549 and SHSY-5Y cancer cell lines and mechanistic studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. What is the mechanism of Aprepitant? [synapse.patsnap.com]

- 8. Aprepitant: Mechanism of action, Side effects and Pharmacokinetics_Chemicalbook [chemicalbook.com]

- 9. mdpi.com [mdpi.com]

- 10. Morpholine-modified Ru-based agents with multiple antibacterial mechanisms as metalloantibiotic candidates against Staphylococcus aureus infection - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis and in vitro antitumor activity of substituted quinazoline and quinoxaline derivatives: search for anticancer agent [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Silicon Incorporated Morpholine Antifungals: Design, Synthesis, and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 14. youtube.com [youtube.com]

- 15. jnccn.org [jnccn.org]

- 16. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Solubility of Morpholine-4-carboxamidine Hemisulfate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of Morpholine-4-carboxamidine hemisulfate. Due to the limited availability of specific quantitative data in publicly accessible literature, this guide focuses on the predicted solubility based on the physicochemical properties of its constituent parts—morpholine and carboxamidine—and outlines a detailed experimental protocol for determining its solubility in various solvents. This document is intended to serve as a valuable resource for researchers and professionals involved in the development and formulation of pharmaceuticals containing this molecule.

Introduction to this compound

This compound is an organic compound that incorporates a morpholine ring and a carboxamidine group, formulated as a hemisulfate salt. The morpholine moiety, a heterocyclic amine, generally confers good aqueous solubility and metabolic stability in drug candidates. The carboxamidine group, a derivative of guanidine, is strongly basic and exists as a protonated, highly polar cation under physiological conditions. The hemisulfate salt form further enhances its polarity. These structural features are key determinants of its solubility profile.

Predicted Solubility Profile

Based on the principles of "like dissolves like," the highly polar nature of this compound suggests a strong affinity for polar solvents. The presence of multiple hydrogen bond donors and acceptors in its structure facilitates interaction with protic solvents.

-

Polar Protic Solvents (e.g., Water, Methanol, Ethanol): High solubility is expected in these solvents due to the compound's ability to form strong hydrogen bonds and ion-dipole interactions. The hemisulfate salt form will readily dissociate in water, contributing to its solubility.

-

Polar Aprotic Solvents (e.g., DMSO, DMF): Good solubility is anticipated in these solvents. While they cannot donate hydrogen bonds, their high polarity can effectively solvate the cation and anion of the salt.

-

Non-Polar Solvents (e.g., Toluene, Hexane): Poor to negligible solubility is predicted in non-polar solvents due to the large disparity in polarity between the solute and the solvent.

Quantitative Solubility Data

As of the date of this publication, specific quantitative solubility data for this compound in a range of solvents is not widely available. The following table is provided as a template for researchers to populate with experimentally determined values. The anticipated trend is high solubility in polar solvents, decreasing significantly in non-polar solvents.

| Solvent | Solvent Type | Predicted Solubility (at 25°C) | Experimentally Determined Solubility (mg/mL) |

| Water | Polar Protic | Very High | Data to be determined |

| Methanol | Polar Protic | High | Data to be determined |

| Ethanol | Polar Protic | Moderate to High | Data to be determined |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | High | Data to be determined |

| N,N-Dimethylformamide (DMF) | Polar Aprotic | Moderate to High | Data to be determined |

| Acetone | Polar Aprotic | Low to Moderate | Data to be determined |

| Dichloromethane (DCM) | Non-Polar | Very Low | Data to be determined |

| Toluene | Non-Polar | Insoluble | Data to be determined |

| Hexane | Non-Polar | Insoluble | Data to be determined |

Experimental Protocol for Solubility Determination

The following is a detailed methodology for the experimental determination of the thermodynamic solubility of this compound, adapted from standard laboratory practices such as the shake-flask method.

4.1. Materials and Equipment

-

This compound (analytical grade)

-

Selected solvents (HPLC grade or equivalent)

-

Analytical balance (± 0.01 mg)

-

Vials with screw caps (e.g., 20 mL scintillation vials)

-

Constant temperature shaker bath or orbital shaker in a temperature-controlled environment

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE or PVDF)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer.

4.2. Experimental Workflow Diagram

Caption: Experimental workflow for solubility determination.

4.3. Detailed Procedure

-

Preparation of Standard Solutions:

-

Prepare a stock solution of this compound of a known concentration in a suitable solvent (e.g., water or methanol).

-

Perform serial dilutions of the stock solution to create a series of standard solutions of known concentrations.

-

Analyze the standard solutions using the chosen analytical method (HPLC or UV-Vis) to generate a standard curve of response versus concentration.

-

-

Sample Preparation and Equilibration:

-

Add an excess amount of this compound to a series of vials. The excess solid is crucial to ensure that a saturated solution is achieved.

-

Accurately add a known volume of each test solvent to the respective vials.

-

Seal the vials tightly and place them in a shaker bath set to a constant temperature (e.g., 25°C).

-

Agitate the samples for a sufficient period to reach equilibrium (typically 24 to 48 hours). The presence of undissolved solid should be visually confirmed at the end of the equilibration period.

-

-

Sample Processing and Analysis:

-

After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to allow the excess solid to settle.

-

Centrifuge the vials to further sediment the undissolved solid.

-

Carefully withdraw an aliquot of the supernatant using a syringe and filter it through a 0.22 µm syringe filter into a clean vial. This step is critical to remove any undissolved particulates.

-

Accurately dilute the filtered supernatant with a suitable solvent to bring the concentration within the linear range of the standard curve.

-

Analyze the diluted samples using the same analytical method as for the standard solutions.

-

-

Data Analysis and Reporting:

-

Determine the concentration of the diluted samples from the standard curve.

-

Calculate the original concentration of the saturated solution by accounting for the dilution factor.

-

Express the solubility in appropriate units, such as mg/mL or mol/L.

-

The experiment should be performed in triplicate for each solvent to ensure the reliability of the results.

-

Signaling Pathways and Logical Relationships

In the context of solubility, there are no biological signaling pathways to consider. However, the logical relationship between the physicochemical properties of the compound and its solubility can be visualized.

Caption: Factors influencing the solubility of the compound.

Conclusion

While specific quantitative solubility data for this compound remains to be published, a strong theoretical basis predicts high solubility in polar solvents and poor solubility in non-polar media. The detailed experimental protocol provided in this guide offers a robust framework for researchers to determine the precise solubility of this compound in various solvents. The resulting data will be invaluable for the formulation and development of new pharmaceutical products.

Morpholine-4-carboxamidine Hemisulfate: A Technical Guide to Stability and Storage

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for Morpholine-4-carboxamidine hemisulfate. The information presented herein is intended to support researchers, scientists, and drug development professionals in ensuring the integrity and reliability of this compound in their studies. While specific proprietary stability data is not extensively available in public literature, this guide synthesizes established principles of stability for related chemical classes—namely guanidinium salts and morpholine derivatives—to provide a robust framework for handling and storage.

Physicochemical Properties and Recommended Storage

Proper storage is paramount to maintaining the chemical integrity of this compound. The following table summarizes the recommended storage conditions based on information from various chemical suppliers. Adherence to these conditions will minimize degradation and ensure the compound remains suitable for research and development purposes.

| Parameter | Recommended Condition | Rationale & Additional Notes |

| Temperature | 2°C to 8°C (Refrigerated) or Room Temperature (10°C to 25°C) | Lower temperatures are generally preferred to slow down potential degradation reactions. If stored at room temperature, it should be in a controlled environment. |

| Atmosphere | Store under an inert gas (e.g., Nitrogen or Argon) | The guanidine moiety can be susceptible to oxidative degradation. An inert atmosphere minimizes this risk. |

| Moisture | Store in a desiccated environment. Keep container tightly closed. | Guanidinium salts can be hygroscopic. Absorption of water can lead to hydrolysis and physical changes in the solid form. |

| Light | Store in a dark place. | While specific photostability data is limited, it is a standard precautionary measure to protect chemical compounds from potential light-induced degradation. |

Stability Profile: Potential Degradation Pathways

Understanding the potential degradation pathways of this compound is crucial for developing stable formulations and interpreting stability study data. Based on the chemistry of its constituent functional groups, the following degradation pathways are plausible:

-

Hydrolysis: The guanidinium group is susceptible to hydrolysis, particularly under basic pH conditions, which can lead to the formation of morpholine-4-carboxamide and subsequently morpholine and urea. In neutral to acidic conditions, the resonance-stabilized guanidinium cation is significantly more stable.[1]

-

Thermal Degradation: At elevated temperatures, guanidinium salts can undergo thermal decomposition. The specific decomposition products will depend on the temperature and atmospheric conditions. For guanidinium nitrate, decomposition can lead to the formation of gases like CO2 and N2O.

-

Oxidative Degradation: While the morpholine ring is generally stable, the presence of the amine and guanidine functionalities suggests a potential for oxidative degradation, especially in the presence of oxidizing agents or under oxidative stress conditions (e.g., exposure to air and light over extended periods).

The following diagram illustrates the potential hydrolytic degradation pathway of Morpholine-4-carboxamidine.

Caption: Potential hydrolytic degradation of Morpholine-4-carboxamidine.

Experimental Protocols for Stability Assessment

To rigorously assess the stability of this compound, a series of experimental studies should be conducted. The following sections outline the methodologies for key stability-indicating experiments.

Stability-Indicating HPLC Method Development

A validated stability-indicating High-Performance Liquid Chromatography (HPLC) method is essential for accurately quantifying the parent compound and its degradation products.

Objective: To develop and validate an HPLC method capable of separating Morpholine-4-carboxamidine from its potential degradation products and any process-related impurities.

Methodology:

-

Column Selection: A C18 reversed-phase column is a common starting point for polar compounds like Morpholine-4-carboxamidine.

-

Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., phosphate or acetate buffer, pH 3-6) and an organic modifier (e.g., acetonitrile or methanol) is recommended.[1]

-

Detection: UV detection at a wavelength where the morpholine and/or guanidine moiety has significant absorbance (e.g., around 210-230 nm) should be employed.

-

Forced Degradation Studies: To ensure the method is stability-indicating, forced degradation studies must be performed.[2][3] This involves subjecting the compound to various stress conditions to intentionally generate degradation products.

The following workflow diagram outlines the process of developing a stability-indicating HPLC method.

Caption: HPLC method development workflow.

Forced Degradation Conditions:

| Stress Condition | Typical Reagents and Conditions |

| Acid Hydrolysis | 0.1 M HCl, room temperature and/or elevated temperature (e.g., 60°C) |

| Base Hydrolysis | 0.1 M NaOH, room temperature and/or elevated temperature (e.g., 60°C) |

| Oxidation | 3-30% H₂O₂, room temperature |

| Thermal Degradation | Solid state, elevated temperature (e.g., 80°C) |

| Photodegradation | Solid state and in solution, exposure to light as per ICH Q1B guidelines (e.g., 1.2 million lux hours and 200 watt hours/square meter) |

Hygroscopicity Assessment

Objective: To determine the tendency of this compound to absorb moisture from the atmosphere.

Methodology (Dynamic Vapor Sorption - DVS):

-

Sample Preparation: A small, accurately weighed sample (5-15 mg) is placed in the DVS instrument.

-

Drying: The sample is dried under a stream of dry nitrogen (0% relative humidity, RH) until a stable weight is achieved.

-

Sorption/Desorption Isotherm: The RH is then increased in a stepwise manner (e.g., 10% increments from 0% to 90% RH) and the change in mass is recorded at each step after equilibration. Following sorption, the RH is decreased in a similar stepwise manner to generate the desorption isotherm.

-

Data Analysis: The percentage change in mass at different RH levels is plotted to generate the sorption-desorption isotherm, which indicates the hygroscopicity of the compound.

Thermal Analysis

Objective: To evaluate the thermal stability and identify decomposition temperatures.

Methodology (Thermogravimetric Analysis - TGA and Differential Scanning Calorimetry - DSC):

-

TGA:

-

Sample Preparation: An accurately weighed sample (5-10 mg) is placed in a TGA pan.

-

Heating Program: The sample is heated at a constant rate (e.g., 10°C/min) under a controlled atmosphere (e.g., nitrogen).

-

Data Analysis: The weight loss of the sample as a function of temperature is recorded. The onset of significant weight loss indicates the decomposition temperature.

-

-

DSC:

-

Sample Preparation: A small amount of sample (2-5 mg) is sealed in a DSC pan.

-

Heating Program: The sample is heated at a constant rate (e.g., 10°C/min) alongside an empty reference pan.

-

Data Analysis: The heat flow to the sample is measured relative to the reference. Endothermic or exothermic peaks can indicate melting, decomposition, or other thermal events.

-

Photostability Testing

Objective: To assess the stability of the compound upon exposure to light.

Methodology (ICH Q1B Guidelines):

-

Sample Preparation: Samples of the solid compound and, if necessary, in solution are placed in chemically inert, transparent containers. A control sample is wrapped in aluminum foil to protect it from light.

-

Light Exposure: The samples are exposed to a light source that provides a specified overall illumination (not less than 1.2 million lux hours) and an integrated near-ultraviolet energy (not less than 200 watt hours/square meter).[4]

-

Analysis: After exposure, the samples are analyzed using the validated stability-indicating HPLC method and compared to the dark control. Any significant degradation or change in physical properties is noted.

The logical flow for conducting a comprehensive stability assessment is depicted below.

Caption: Stability assessment workflow.

Conclusion

While specific, quantitative stability data for this compound is not extensively published, a comprehensive understanding of its potential stability liabilities can be derived from the known chemistry of guanidinium salts and morpholine derivatives. For optimal stability, the compound should be stored under refrigerated or controlled room temperature conditions, in a desiccated environment, under an inert atmosphere, and protected from light. Rigorous stability testing, including the development of a stability-indicating HPLC method and conducting forced degradation, hygroscopicity, thermal, and photostability studies, is essential for ensuring the quality and reliability of this compound in research and drug development. The experimental protocols and workflows provided in this guide offer a robust framework for undertaking such an assessment.

References

Morpholine-4-carboxamidine Hemisulfate: A Technical Safety Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available safety data for Morpholine-4-carboxamidine hemisulfate (CAS RN: 17238-55-0). Due to the limited publicly available safety studies on this specific compound, this guide incorporates data from the parent compound, morpholine, and related guanidine derivatives to provide a thorough understanding of the potential hazards. All quantitative data is presented in structured tables for clarity, and generalized experimental protocols are provided for key safety assessments.

Physicochemical and Hazard Identification

This compound is a chemical intermediate with the molecular formula C10H24N6O6S and a molecular weight of 356.4 g/mol .[1][2] It is classified as harmful if swallowed, in contact with skin, or if inhaled.[1]

| Identifier | Value |

| Chemical Name | This compound |

| CAS Number | 17238-55-0 |

| Molecular Formula | C10H24N6O6S |

| Molecular Weight | 356.4 g/mol [1][2] |

| Synonyms | N-Formamidinomorpholine sulfate[2] |

| GHS Hazard Classification | |

| Pictogram | |

| Signal Word | Warning[1] |

| Hazard Statements | H302: Harmful if swallowedH312: Harmful in contact with skinH332: Harmful if inhaled[1] |

| Precautionary Statements | P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P312, P362+P364, P501 |

Toxicological Data

| Toxicological Endpoint | Test Species | Route | Value |

| Acute Oral Toxicity (LD50) | Rat | Oral | 1900 mg/kg (for Morpholine)[3][4] |

| Acute Dermal Toxicity (LD50) | Rabbit | Dermal | 500 mg/kg (for Morpholine)[3][4] |

| Acute Inhalation Toxicity (LC50) | Rat | Inhalation | Data not available |

| Skin Corrosion/Irritation | Data not available | Dermal | Data not available |

| Serious Eye Damage/Irritation | Data not available | Ocular | Data not available |

Experimental Protocols

Detailed experimental protocols for this compound are not published. The following are generalized protocols for assessing the types of hazards identified for this chemical class.

Acute Oral Toxicity (LD50) - Up-and-Down Procedure (UDP)

This method is a sequential dosing test that uses a minimum number of animals.

-

Animal Selection: Healthy, young adult rats of a single sex (typically females) are used.

-

Dose Administration: A single dose of the test substance is administered by oral gavage.

-

Sequential Dosing: The dose for each subsequent animal is adjusted up or down depending on the outcome for the previous animal.

-

Observation: Animals are observed for signs of toxicity and mortality for up to 14 days.

-

Data Analysis: The LD50 is calculated using the maximum likelihood method.

Acute Dermal Toxicity

This protocol assesses the toxicity of a substance applied to the skin.

-

Animal Preparation: A small area of the dorsal skin of the test animal (e.g., rabbit) is clipped free of fur.

-

Substance Application: A specified dose of the substance is applied uniformly to the prepared skin area and covered with a porous gauze dressing.

-

Exposure: The dressing is left in place for a 24-hour exposure period.

-

Observation: Animals are observed for signs of toxicity and skin reactions at regular intervals for 14 days.

-

Endpoint: The LD50 is determined, along with observations of any skin irritation or corrosion.

In Vitro Cytotoxicity Assay

This protocol provides a preliminary assessment of toxicity at the cellular level.

-

Cell Culture: A suitable cell line (e.g., human lung fibroblasts) is cultured in appropriate media.

-

Compound Exposure: Cells are treated with a range of concentrations of the test compound.

-

Incubation: The treated cells are incubated for a specified period (e.g., 24, 48, or 72 hours).

-

Viability Assessment: Cell viability is measured using a colorimetric assay (e.g., MTT or WST assay) that detects metabolic activity.

-

Data Analysis: The concentration that causes a 50% reduction in cell viability (IC50) is calculated.

Visualized Workflows and Relationships

The following diagrams illustrate key workflows and logical relationships relevant to the safe handling and assessment of this compound.

Handling and Storage

Given the hazardous nature of this compound, strict adherence to safety protocols is mandatory.

-

Engineering Controls: Use only in a well-ventilated area, preferably in a chemical fume hood.

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles and a face shield.

-

Skin Protection: Wear impervious gloves (e.g., nitrile rubber), a lab coat, and other protective clothing as necessary to prevent skin contact.

-

Respiratory Protection: If ventilation is inadequate, use a NIOSH-approved respirator with an appropriate cartridge.

-

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents.

First Aid Measures

-

Inhalation: Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention.

-

Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Get medical attention.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting lower and upper eyelids occasionally. Get medical attention.

-

Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Get medical attention.

Spill and Disposal Procedures

-

Spill Response: Evacuate personnel to a safe area. Wear appropriate PPE. Absorb the spill with an inert material (e.g., vermiculite, sand, or earth) and place it in a suitable container for disposal.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations. Do not allow to enter sewers or waterways.

Disclaimer: This document is intended as a guide and is not a substitute for a formal Safety Data Sheet (SDS) provided by the manufacturer. Researchers should always consult the original SDS and follow all institutional safety guidelines when handling this chemical.

References

Morpholine-4-carboxamidine Hemisulfate: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Morpholine-4-carboxamidine hemisulfate, a chemical compound of interest in pharmacological and biochemical research. While specific experimental data for this compound is limited in publicly accessible literature, this document synthesizes available information on its chemical identity and provides a broader context based on the well-established chemistry and biology of its constituent morpholine and guanidine moieties. The guide covers its chemical and physical properties, a putative synthesis protocol, and potential biological activities and signaling pathways, drawing parallels with related structures. This document aims to serve as a foundational resource for researchers and professionals in drug development.

Chemical Identity and Properties

This compound is chemically identified by the IUPAC name bis(morpholine-4-carboximidamide);sulfuric acid.[1][2][] It is commercially available for research purposes and is noted for its stability under standard laboratory conditions.[4]

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference(s) |

| IUPAC Name | bis(morpholine-4-carboximidamide);sulfuric acid | [1][2][] |

| CAS Number | 17238-55-0 | [2][4] |

| Molecular Formula | C₁₀H₂₄N₆O₆S | [2][4] |

| Molecular Weight | 356.40 g/mol | [4] |

| Alternate Names | N-Formamidinomorpholine sulfate | [4] |

| SMILES | C1COCCN1C(=N)N.C1COCCN1C(=N)N.OS(=O)(=O)O | [2][] |

| InChI Key | NJPXFDGHJDIRKX-UHFFFAOYSA-N | [2][] |

Synthesis and Characterization

Putative Synthesis Protocol

The synthesis likely involves a two-step process. The first step would be the formation of the morpholine-4-carboxamidine base, followed by salt formation with sulfuric acid to yield the hemisulfate salt.

Step 1: Synthesis of Morpholine-4-carboxamidine

A common method for the synthesis of N-substituted guanidines is the reaction of an amine with a guanylating agent. In this case, morpholine would be reacted with a suitable reagent such as cyanamide or O-methylisourea sulfate.

-

Reaction: Morpholine + Guanylating Agent → Morpholine-4-carboxamidine

Step 2: Formation of the Hemisulfate Salt

The resulting morpholine-4-carboxamidine base would then be treated with a stoichiometric amount of sulfuric acid (a 2:1 molar ratio of the base to sulfuric acid) in a suitable solvent to precipitate the hemisulfate salt.

-

Reaction: 2 * Morpholine-4-carboxamidine + H₂SO₄ → (Morpholine-4-carboxamidine)₂·H₂SO₄

General Characterization Methods

The characterization of the synthesized compound would typically involve a suite of spectroscopic and analytical techniques to confirm its identity and purity.

Table 2: General Spectroscopic and Analytical Characterization Techniques

| Technique | Purpose |

| ¹H NMR | To confirm the presence and connectivity of protons in the morpholine ring and the carboxamidine group. |

| ¹³C NMR | To identify the carbon skeleton of the molecule. |

| FT-IR | To identify characteristic functional groups such as N-H, C-N, and S=O stretches. |

| Mass Spectrometry | To determine the molecular weight and fragmentation pattern of the compound. |

| Elemental Analysis | To determine the elemental composition (C, H, N, S) and confirm the empirical formula. |

Potential Biological Activities and Signaling Pathways

Specific biological data for this compound is not extensively documented. However, the presence of the morpholine and guanidine functional groups suggests potential pharmacological activities, as these moieties are present in a wide range of bioactive molecules.[1][5][6][7][8]

The Role of the Morpholine Moiety

The morpholine ring is a privileged scaffold in medicinal chemistry, known to improve the pharmacokinetic properties of drug candidates, including their solubility and metabolic stability.[6][8] Morpholine-containing compounds have demonstrated a broad spectrum of biological activities, including anticancer, anti-inflammatory, and CNS-modulating effects.[6][7]